molecular formula C11H18N4O3 B3280823 Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate CAS No. 723286-81-5

Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

Cat. No. B3280823
CAS RN: 723286-81-5
M. Wt: 254.29 g/mol
InChI Key: QVUNVQZUXIJMJK-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as triazolopyrazines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrazine ring. The triazole ring is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of triazolopyrazines is characterized by the presence of a triazole ring fused to a pyrazine ring. This structure can be confirmed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Triazolopyrazines can participate in various chemical reactions, depending on the functional groups present in the molecule. They can undergo reactions such as substitution, addition, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some triazolopyrazines are used as antimicrobial agents, and their mechanism of action often involves inhibiting the growth of bacteria or other microorganisms .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are essential to ensure safety .

Future Directions

The future directions for research on triazolopyrazines could involve exploring their potential uses in various fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

tert-butyl 3-methoxy-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)14-5-6-15-8(7-14)12-13-9(15)17-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUNVQZUXIJMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659983
Record name tert-Butyl 3-methoxy-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

723286-81-5
Record name tert-Butyl 3-methoxy-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
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Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
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Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
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Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
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Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 6
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Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

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